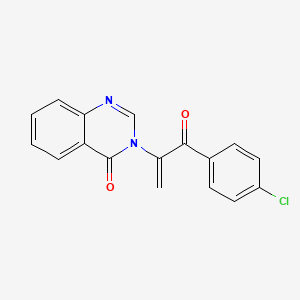

4(3H)-Quinazolinone, 3-(1-(4-chlorobenzoyl)ethenyl)-

説明

4(3H)-Quinazolinone derivatives are heterocyclic compounds with a fused benzene and pyrimidine ring, exhibiting diverse biological activities. The compound 3-(1-(4-chlorobenzoyl)ethenyl)-4(3H)-quinazolinone features a 4-chlorobenzoyl-substituted ethenyl group at position 3 of the quinazolinone scaffold.

特性

CAS番号 |

108664-34-2 |

|---|---|

分子式 |

C17H11ClN2O2 |

分子量 |

310.7 g/mol |

IUPAC名 |

3-[3-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]quinazolin-4-one |

InChI |

InChI=1S/C17H11ClN2O2/c1-11(16(21)12-6-8-13(18)9-7-12)20-10-19-15-5-3-2-4-14(15)17(20)22/h2-10H,1H2 |

InChIキー |

TWIZMHPAYRYPKE-UHFFFAOYSA-N |

正規SMILES |

C=C(C(=O)C1=CC=C(C=C1)Cl)N2C=NC3=CC=CC=C3C2=O |

製品の起源 |

United States |

準備方法

One-Pot Three-Component Synthesis

This method utilizes benzyl halides, isatoic anhydride, and primary amines in a single reaction vessel. Benzyl halides are oxidized to aldehydes under mild Kornblum conditions, followed by reaction with isatoic anhydride and primary amines to yield 4(3H)-quinazolinones in excellent yields.

Two-Step Procedure

In this approach, substituted anthranilic acids react with acetic anhydride to form intermediate benzoxazin-4-ones. These intermediates are then condensed with substituted amines (e.g., 2-aminothiazole or 2-amino-1,3,4-thiadiazole) under reflux conditions in dry pyridine to form quinazolinone derivatives.

Specific Methods for Derivatives

Process Using Imino Ether

A preferred method involves the use of imino ether prepared in situ. Triethoxymethane reacts selectively with 5-aminotetrazole to form imino ether, which then reacts with methyl anthranilate under inert solvent conditions (e.g., carbon tetrachloride or ethyl acetate). Cyclization occurs upon heating with a base, yielding the desired quinazolinone compound.

Substituted Benzoxazin-4-One Pathway

Substituted chloroanthranilic acids are refluxed with acetic anhydride to yield benzoxazin-4-one intermediates. These intermediates are then reacted with substituted amines under anhydrous conditions to produce quinazolinone derivatives. For example:

- Step 1: Reaction of 4-chloroanthranilic acid with acetic anhydride.

- Step 2: Condensation with substituted amines like thiazole derivatives.

Optimization and Industrial Scale Production

Acid-Catalyzed Reactions

Acetic acid is often used as a catalyst in reactions involving benzoxazin-4-one intermediates and amines. Sodium acetate can be added to improve yields and selectivity.

Solvent Selection

Solvents such as hexane, carbon tetrachloride, and ethyl acetate are commonly employed for their inert properties and ability to facilitate cyclization reactions.

Data Table: Summary of Key Reaction Conditions

| Method | Reactants/Intermediates | Solvent(s) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| One-Pot Synthesis | Benzyl halides, isatoic anhydride, amines | None specified | Room temperature | High |

| Imino Ether Pathway | Triethoxymethane, 5-aminotetrazole | Hexane/Carbon tetrachloride | ~70°C | Moderate |

| Benzoxazin-4-One Route | Anthranilic acids, acetic anhydride | Dry pyridine | Reflux (~100°C) | ~55% |

| Acid-Catalyzed Reaction | Benzoxazin-4-one derivatives, amines | Acetic acid | Room temperature | High |

Notes on Characterization

The synthesized compounds are typically characterized using:

- Spectroscopic Techniques: $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, IR spectroscopy.

- Chromatography: Purification via silica gel column chromatography.

- Melting Point Analysis: Used for verifying purity.

化学反応の分析

4. 科学研究への応用

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。

医学: 抗炎症、抗癌、抗菌活性など、潜在的な治療効果について調査されています。

工業: 新しい材料や化学プロセスの開発に利用されています。

科学的研究の応用

While the search results do not offer specific applications for the compound "4(3H)-Quinazolinone, 3-[1-(4-chlorobenzoyl)ethenyl]-", they do provide information on quinazolinone derivatives and related compounds. Here's what can be gathered:

General Information on Quinazolinones

H)-quinazolinone-based compounds have noteworthy pharmacological activities, including anticonvulsant, anticancer, anti-inflammatory, antimicrobial, anti-HIV, antiviral, and antidiabetic properties . They also have inhibitory effects on poly-(ADP-ribose) polymerase, thymidylate synthase, and tyrosine kinase .

- Many efforts have been made to find new and efficient approaches to construct 4(3H)-quinazolinones because of their wide range of applications .

Synthesis of 2-phenylquinazolin-4(3H)-one

An efficient and environmentally friendly method has been developed to synthesize 2-phenylquinazolin-4(3H)-one derivatives in moderate to good yields . The conversion involves the initial partial oxidation of benzyl alcohol to the benzaldehyde intermediate under basic conditions, followed by condensation, intramolecular nucleophilic addition, and oxidative dehydrogenation .

Procedure for the synthesis of 2-phenylquinazolin-4(3H)-one

To synthesize 2-phenylquinazolin-4(3H)-one, 2-aminobenzamide, benzyl alcohol, and sodium t-butoxide are mixed and heated . After the reaction, the mixture is cooled, diluted with ethyl acetate, and quenched with brine . The organic phase is dried, filtered, and evaporated, yielding a solid product, which is further purified by washing with *n-*hexane .

Factors Affecting Quinazoline Production

- The use of stronger bases, such as alkali hydroxides and alkali *t-*butoxide, can significantly improve the production of quinazolinone .

- *t-*BuONa (sodium t-butoxide) has been found to produce 2-phenylquinazolin-4(3 H)-ones with the highest yield .

- The amount of *t-*BuONa used affects quinazoline production, with the absence of *t-*BuONa resulting in no major product .

Related Compounds

- 3-[1-(4-Chlorobenzoyl)ethenyl]-4(3H)-Quinazolinone is a related chemical with the CAS number 108664-34-2 and the molecular formula C17H11ClN2O2 .

Potential Applications

Given the broad pharmacological activities associated with quinazolinone derivatives, "4(3H)-Quinazolinone, 3-[1-(4-chlorobenzoyl)ethenyl]-" could potentially be investigated for similar applications . These might include:

- Anticonvulsant As a potential treatment for seizures and epilepsy .

- Anticancer For the development of new cancer therapies .

- Anti-inflammatory As a treatment for inflammatory conditions .

- Antimicrobial To combat bacterial and fungal infections .

- Antiviral For the treatment of viral infections, including HIV .

- Antidiabetic In the management of diabetes .

Further Research

To determine the specific applications of "4(3H)-Quinazolinone, 3-[1-(4-chlorobenzoyl)ethenyl]-", further research would be needed, including:

- In vitro studies: To assess its activity against specific biological targets.

- In vivo studies: To evaluate its efficacy and safety in animal models.

- Clinical trials: To determine its effectiveness in humans.

作用機序

6. 類似化合物の比較

類似化合物

4(3H)-キナゾリンオン: 4-クロロベンゾイル基とエテニル基のない親化合物。

3-(4-クロロベンゾイル)-4(3H)-キナゾリンオン: 4-クロロベンゾイル基のみを持つ類似化合物。

3-(エテニル)-4(3H)-キナゾリンオン: エテニル基のみを持つ類似化合物。

独自性

4(3H)-キナゾリンオン、3-(1-(4-クロロベンゾイル)エテニル)-は、4-クロロベンゾイル基とエテニル基の両方が存在するため、類似体と比較して異なる薬理学的特性を付与する可能性があります。これらの置換基の組み合わせにより、化合物の分子標的への結合親和性を高め、全体的な生物活性を向上させることができます。

類似化合物との比較

Comparison with Similar Quinazolinone Derivatives

Structural and Functional Group Variations

Key structural differences among quinazolinone derivatives lie in substituents at positions 2, 3, and 4, which significantly influence their physicochemical and biological properties. Below is a comparative analysis:

Critical Analysis of Contradictory Evidence

- Solubility vs. Activity : attributes low antileishmanial activity to poor solubility, while shows bromophenyl derivatives maintain high bioactivity despite similar solubility challenges. This suggests that specific substituents (e.g., bromo) may compensate for solubility limitations through stronger target interactions .

- Halogen Positioning : 7-Cl substitution (UR-9825) enhances antifungal activity more effectively than 4-Cl (3-(1-(4-chlorobenzoyl)ethenyl)-4(3H)-Q), indicating positional sensitivity in pharmacophore design .

生物活性

4(3H)-Quinazolinone, 3-(1-(4-chlorobenzoyl)ethenyl)- is a synthetic compound belonging to the quinazolinone family, known for its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, and other therapeutic potentials, supported by various studies and data.

Chemical Structure and Properties

- Molecular Formula : C17H11ClN2O2

- Molecular Weight : Approximately 336.77 g/mol

- CAS Number : 108664-34-2

The compound features a quinazolinone core with a substitution at the 3-position by a 4-chlorobenzoyl group linked via an ethenyl moiety. This unique structure enhances its interaction with biological targets.

Anticancer Activity

Quinazolinone derivatives, including 4(3H)-Quinazolinone, have shown significant cytotoxic effects against various cancer cell lines. Research has demonstrated that this compound inhibits crucial tyrosine kinases involved in cancer signaling pathways.

- Mechanism of Action : It primarily acts by binding to ATP-binding sites of kinases such as CDK2, HER2, and EGFR, leading to the inhibition of cell proliferation and induction of apoptosis.

- Case Study : In vitro studies indicated that 4(3H)-Quinazolinone exhibited effective cytotoxicity against prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines. The IC50 values were reported as follows:

| Cell Line | IC50 (μM) |

|---|---|

| PC3 | 10 |

| MCF-7 | 10 |

| HT-29 | 12 |

These results suggest a dose-dependent response where higher concentrations lead to increased cytotoxic effects .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

- Findings : A study identified that quinazolinone derivatives could inhibit the growth of MRSA with minimum inhibitory concentrations (MICs) demonstrating effectiveness against Gram-positive bacteria .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | ≤8 |

| Enterococcus faecium | ≥16 |

These findings underline the potential of 4(3H)-Quinazolinone in treating bacterial infections, especially in the context of antibiotic resistance.

Other Biological Activities

Beyond anticancer and antibacterial effects, quinazolinones are noted for various other pharmacological activities:

- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties.

- Analgesic : Certain compounds within this class have shown pain-relieving effects.

- Antiviral : Studies suggest potential antiviral activities against specific viruses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of quinazolinone derivatives. Variations in substituents at different positions on the quinazolinone scaffold can significantly influence their biological activity.

Key Findings in SAR Studies

Q & A

Q. What are the common synthetic routes for 3-substituted 4(3H)-quinazolinones, and what are their limitations?

- Methodological Answer : The synthesis of 3-substituted 4(3H)-quinazolinones typically involves cyclization reactions. For example:

-

Phosphorus Pentaoxide (P₂O₅)-Amine Hydrochloride Method : Reacting methyl N-acetylanthranilate with primary amines in the presence of P₂O₅ and N,N-dimethylcyclohexylamine at 180°C yields 4(3H)-quinazolinones with ~88% efficiency. Limitations include high reaction temperatures and the need for specialized equipment .

-

Electrochemical Synthesis : Using 2-aminobenzamides with aluminum/carbon electrodes and acetic acid electrolyte enables oxidative cyclization at room temperature. This method avoids transition metals but requires precise control of electrochemical conditions .

-

Acid Chloride Coupling : Refluxing 4-quinazolinone derivatives with acyl chlorides (e.g., benzoyl chloride) in acetone/K₂CO₃ yields 3-substituted derivatives. Drawbacks include long reaction times (24 hours) and solvent waste .

Data Table : Comparison of Synthetic Methods

Method Yield (%) Conditions Limitations P₂O₅-Amine Hydrochloride 88 180°C, 40 min High temperature, corrosive reagents Electrochemical 85–90 RT, acetic acid electrolyte Complex setup, electrode maintenance Acid Chloride Coupling 70–86 Reflux, 6–24 h Solvent-intensive, long duration

Q. Which spectroscopic techniques are most effective for characterizing 4(3H)-quinazolinone derivatives?

- Methodological Answer :

-

¹H/¹³C NMR Spectroscopy : Critical for confirming substitution patterns. For example, in 2-methyl-3-octyl-4(3H)-quinazolinone, peaks at δ 2.65 (s, 3H) and δ 4.10 (t, 2H) confirm methyl and octyl groups, respectively .

-

IR Spectroscopy : Detects carbonyl (C=O) stretches near 1680 cm⁻¹, validating the quinazolinone core .

-

X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for 3-(4-chlorophenyl)quinazolin-4(3H)-one .

Data Table : Key Spectroscopic Markers

Advanced Questions

Q. How can researchers resolve contradictions in reaction yields when using different synthetic methods?

- Methodological Answer : Yield discrepancies often arise from reaction conditions. For instance:

- Temperature Effects : Traditional methods (e.g., P₂O₅ at 180°C) may degrade thermally sensitive substituents, while electrochemical methods (RT) preserve functionality .

- Catalyst Efficiency : Transition metals (e.g., Pd) in some routes can lead to side reactions, whereas P₂O₅ promotes cleaner cyclization but requires stoichiometric amounts .

- Solution : Conduct controlled experiments varying one parameter (e.g., temperature, catalyst loading) and analyze by HPLC or GC-MS to identify optimal conditions .

Q. What strategies are employed to establish structure-activity relationships (SAR) for 4(3H)-quinazolinones in anticancer research?

- Methodological Answer : SAR studies involve systematic structural modifications:

-

Substituent Variation : Introduce electron-withdrawing groups (e.g., 4-chlorobenzoyl) to enhance cytotoxicity. For example, 3-(4-chlorophenyl) derivatives show anti-inflammatory activity via COX-2 inhibition .

-

Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compounds like 6-fluoro-2-[(1E)-2-(5-nitro-2-furanyl)ethenyl]-3-phenyl-4(3H)-quinazolinone induce C/EBPα, promoting myeloid differentiation .

-

Computational Modeling : Perform docking studies to predict binding affinities for targets like topoisomerase II or tubulin .

Data Table : Example SAR Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。